2-Chloro-5-fluoro-4-methoxypyridine
Overview
Description
2-Chloro-5-fluoro-4-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, where the positions 2, 5, and 4 are substituted with chlorine, fluorine, and methoxy groups, respectively
Mechanism of Action
Target of Action
2-Chloro-5-fluoro-4-methoxypyridine is a fluorinated pyridine . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues
Mode of Action
The compound’s mode of action is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s participation in the suzuki–miyaura (sm) cross-coupling reaction suggests it may have significant bioavailability due to the mild and functional group tolerant reaction conditions of the sm coupling .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is known to be environmentally benign , suggesting that it can proceed effectively in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methoxypyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-fluoropyridine with methanol in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Another method involves the direct fluorination of 2-chloro-4-methoxypyridine using a fluorinating agent like cesium fluoride (CsF) at elevated temperatures. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 2-Chloro-4-methoxypyridine
- 2-Fluoro-4-methoxypyridine
Uniqueness
2-Chloro-5-fluoro-4-methoxypyridine is unique due to the combination of chlorine, fluorine, and methoxy substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMZELAVIVTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-16-0 | |
Record name | 2-chloro-5-fluoro-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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